Tert-butyl benzyl(4-iodobutyl)carbamate

Übersicht

Beschreibung

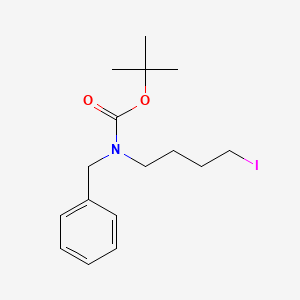

Tert-butyl benzyl(4-iodobutyl)carbamate is an organic compound with the empirical formula C16H24INO2 . It is a unique chemical provided to early discovery researchers . The compound has a molecular weight of 389.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 4-iodobutyl group . The InChI string representation of the molecule is1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 .

Wissenschaftliche Forschungsanwendungen

Metalation and Alkylation

- Sieburth, Somers, and O'hare (1996) discussed the use of tert-butyl carbamate derivatives in metalation between nitrogen and silicon, followed by reaction with electrophiles. This process, especially when a benzyl group is attached to nitrogen, can lead to benzylic deprotonation, a significant reaction in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Enantioselective Synthesis

- Campbell et al. (2009) described an enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, emphasizing its importance in the development of CCR2 antagonists, a class of compounds with potential pharmaceutical applications (Campbell et al., 2009).

Synthesis and Properties of Antioxidants

- Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing hindered phenol by reacting 2,6-di-tert-butyl-4-hydroxy methyl phenol with various isocyanates. These antioxidants showed effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Deprotection of Carbamates

- Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates. This method demonstrated effectiveness while preserving the stereochemical integrity of substrates (Li et al., 2006).

Curtius Rearrangement

- Lebel and Leogane (2005) presented a one-pot Curtius rearrangement process for transforming carboxylic acids into tert-butyl carbamates, providing a route to protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

The compound contains a Boc-protected amino group and an iodine group . The Boc group can be deprotected under mild acidic conditions to form the free amine . Iodine (I) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl benzyl(4-iodobutyl)carbamate are currently unknown due to the lack of research data .

Biochemische Analyse

Biochemical Properties

Tert-butyl benzyl(4-iodobutyl)carbamate plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The iodine group in the compound acts as a good leaving group, facilitating these reactions . This compound can interact with various enzymes and proteins, including those involved in metabolic pathways. For example, it can be used to study the activity of enzymes that catalyze the removal of protective groups from amino acids or peptides . The interactions between this compound and these biomolecules are typically characterized by covalent bonding, where the iodine group is replaced by a nucleophile.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of enzymes involved in these pathways. For instance, it may inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can alter cellular metabolism, leading to changes in the production of metabolites and overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a substrate for nucleophilic substitution reactions. The iodine group in the compound is readily replaced by nucleophiles, leading to the formation of new covalent bonds . This property allows this compound to interact with various biomolecules, including enzymes and proteins. For example, it can inhibit the activity of enzymes by covalently modifying their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage . These findings underscore the importance of carefully controlling the dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound can interact with enzymes that catalyze the removal of protective groups from amino acids, facilitating their incorporation into proteins . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . For example, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular enzymes and proteins . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Eigenschaften

IUPAC Name |

tert-butyl N-benzyl-N-(4-iodobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODUGXDTYDHWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCI)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626359 | |

| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-79-6 | |

| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate](/img/no-structure.png)